2-Nitrobenzenesulfonic acid
Overview
Description
2-Nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO5S. It is a derivative of benzenesulfonic acid, where a nitro group is substituted at the second position of the benzene ring. This compound is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications .
Mechanism of Action
Mode of Action
It is known that nitrobenzene compounds can undergo reduction reactions, which may lead to the formation of various metabolites . These metabolites can interact with biological targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, the nitrobenzene pathway links the reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Action Environment
The action of 2-Nitrobenzenesulfonic acid can be influenced by various environmental factors. For instance, it forms a corrosive solution in water, and when diluted with water, it generates considerable heat . This suggests that the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzene derivatives can interact with various enzymes and proteins, influencing biochemical reactions
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-Nitrobenzenesulfonic acid vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzenesulfonic acid can be synthesized through the sulfonation of nitrobenzene. One efficient method involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. This method achieves a high conversion rate of nitrobenzene and a significant yield of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-chloronitrobenzene with sodium disulfide in aqueous ethanol at elevated temperatures. The resulting 2,2’-dinitrodiphenyl disulfide is then treated with chlorine in a mineral acid medium in the presence of nitric acid to produce 2-nitrobenzenesulfonyl chloride, which is subsequently hydrolyzed to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-aminobenzenesulfonic acid using reducing agents such as iron and hydrochloric acid.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 2-Aminobenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acids.
Oxidation: Different sulfonic acid derivatives.
Scientific Research Applications
2-Nitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals
Comparison with Similar Compounds
- 3-Nitrobenzenesulfonic acid
- 4-Nitrobenzenesulfonic acid
- 2-Chloro-3-nitrobenzenesulfonic acid
- 2-Hydroxy-5-nitrobenzenesulfonic acid
Comparison: 2-Nitrobenzenesulfonic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, 3-nitrobenzenesulfonic acid and 4-nitrobenzenesulfonic acid have different reactivity patterns due to the different positions of the nitro group, affecting their applications and chemical behavior .
Properties
IUPAC Name |
2-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDMFJYBAURQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
Record name | NITROBENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033533 | |
Record name | 2-Nitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals. | |
Record name | NITROBENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
31212-28-9, 80-82-0 | |
Record name | NITROBENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitrobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031212289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.193 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Nitrobenzenesulfonic acid?
A: this compound is an organosulfur compound with the molecular formula C6H5NO5S. Its molecular weight is 203.18 g/mol. While the provided research papers don't delve into detailed spectroscopic data, they highlight its use as a building block for the formation of cocrystals with interesting optical properties .
Q2: How is this compound used in the design of new materials?
A: Researchers have explored the use of this compound in the creation of cocrystals with 2-amino-5-nitropyridine. These cocrystals, formed through ionic interactions and hydrogen bonding, are being investigated for their potential as second-order nonlinear optical materials. The arrangement of the molecules within the cocrystal structure significantly influences its optical properties.
Q3: Has this compound been utilized in synthetic organic chemistry?
A: Yes, one study describes the formation of this compound during the electrochemical oxidation of 4'-substituted 2-nitrobenzenesulfenanilides. This finding highlights a potential synthetic route to this compound through electrochemical methods.
Q4: Are there alternative synthetic routes to access sulfonated derivatives similar to this compound?
A: Yes, research indicates that sulfonated derivatives of various aniline compounds, including those structurally similar to this compound, can be synthesized through different methods. These methods include baking hydrogen sulfate salts, reacting with amidosulfuric acid, treating diazonium salts with sulfur dioxide, and sulfonation of nitrobenzene derivatives followed by reduction.
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